molecular formula C13H17Cl2N3O2S B1499632 (S)-Isoquinoline-5-sulfonic acid pyrrolidin-3-ylamide dihydrochloride CAS No. 936233-15-7

(S)-Isoquinoline-5-sulfonic acid pyrrolidin-3-ylamide dihydrochloride

Cat. No. B1499632
CAS RN: 936233-15-7
M. Wt: 350.3 g/mol
InChI Key: RYZSDCXZESSUQE-IDMXKUIJSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the various functional groups present. The isoquinoline moiety would provide a rigid, planar structure, while the pyrrolidine ring would introduce a degree of flexibility . The sulfonic acid group would likely make the compound highly polar, and the dihydrochloride would likely impart ionic characteristics .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. The isoquinoline moiety might undergo electrophilic aromatic substitution reactions, while the sulfonic acid group could participate in acid-base reactions . The pyrrolidine ring might undergo reactions at the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure and the functional groups present. For example, the presence of the sulfonic acid group and the dihydrochloride would likely make the compound highly soluble in water .

Safety and Hazards

Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound .

Future Directions

The future research directions would largely depend on the intended use or biological activity of this compound. It could potentially be explored for various applications in medicinal chemistry, given the presence of the isoquinoline and pyrrolidine moieties, which are common in many biologically active compounds .

properties

IUPAC Name

N-[(3S)-pyrrolidin-3-yl]isoquinoline-5-sulfonamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S.2ClH/c17-19(18,16-11-4-6-15-9-11)13-3-1-2-10-8-14-7-5-12(10)13;;/h1-3,5,7-8,11,15-16H,4,6,9H2;2*1H/t11-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZSDCXZESSUQE-IDMXKUIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NS(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1NS(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10669581
Record name N-[(3S)-Pyrrolidin-3-yl]isoquinoline-5-sulfonamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

936233-15-7
Record name N-[(3S)-Pyrrolidin-3-yl]isoquinoline-5-sulfonamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Isoquinoline-5-sulfonic acid pyrrolidin-3-ylamide dihydrochloride
Reactant of Route 2
(S)-Isoquinoline-5-sulfonic acid pyrrolidin-3-ylamide dihydrochloride
Reactant of Route 3
Reactant of Route 3
(S)-Isoquinoline-5-sulfonic acid pyrrolidin-3-ylamide dihydrochloride
Reactant of Route 4
Reactant of Route 4
(S)-Isoquinoline-5-sulfonic acid pyrrolidin-3-ylamide dihydrochloride
Reactant of Route 5
(S)-Isoquinoline-5-sulfonic acid pyrrolidin-3-ylamide dihydrochloride
Reactant of Route 6
(S)-Isoquinoline-5-sulfonic acid pyrrolidin-3-ylamide dihydrochloride

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